![molecular formula C13H13FO B13576739 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13576739.png)
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)spiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure, where a 4-fluorophenyl group is attached to a spiro[33]heptan-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one can be achieved through a strain-relocating semipinacol rearrangement. This method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The initial nucleophilic addition to the cyclopropanone formed in situ leads to the formation of a 1-bicyclobutylcyclopropanol intermediate. In the presence of acid, this intermediate undergoes a semipinacol rearrangement, resulting in the formation of the substituted spiro[3.3]heptan-1-one .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the phenyl ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes, receptors, and other proteins. The fluorine atom on the phenyl ring can enhance binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptan-1-one: The parent compound without the fluorophenyl group.
3-(4-Chlorophenyl)spiro[3.3]heptan-1-one: A similar compound with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)spiro[3.3]heptan-1-one: A similar compound with a methyl group instead of fluorine.
Uniqueness
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13FO |
|---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C13H13FO/c14-10-4-2-9(3-5-10)11-8-12(15)13(11)6-1-7-13/h2-5,11H,1,6-8H2 |
InChI Key |
BVYAOSHIUAJXOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13576662.png)


![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid](/img/structure/B13576681.png)
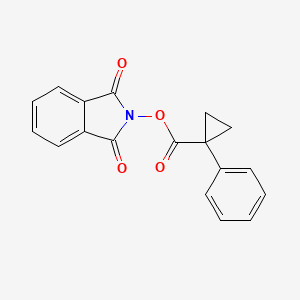
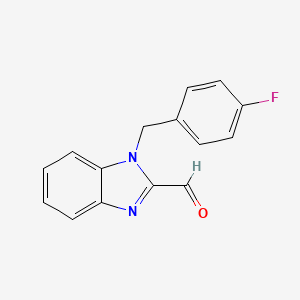

![rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylicacid](/img/structure/B13576716.png)
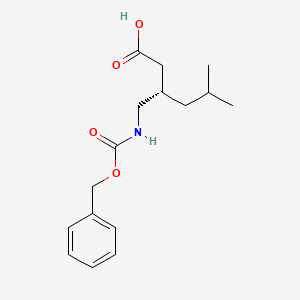
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B13576721.png)
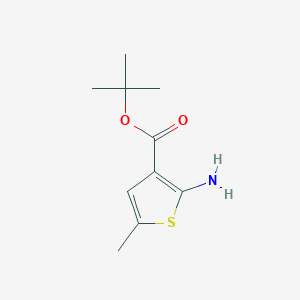
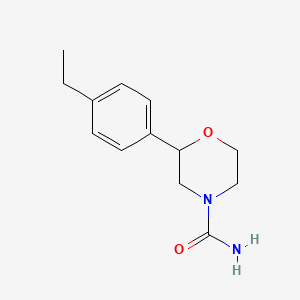
![Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13576730.png)
![5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylicacid](/img/structure/B13576738.png)
